1-(4-Methylphenyl)-3-(oxolan-2-ylmethyl)thiourea
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Overview
Description
1-(4-Methylphenyl)-3-(oxolan-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(oxolan-2-ylmethyl)thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with oxolan-2-ylmethylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-(oxolan-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylphenyl)-3-(oxolan-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(oxolan-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3-(oxolan-2-ylmethyl)amine
- 1-(4-Methylphenyl)-3-(oxolan-2-ylmethyl)urea
Uniqueness
1-(4-Methylphenyl)-3-(oxolan-2-ylmethyl)thiourea is unique due to its thiourea group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications.
Properties
Molecular Formula |
C13H18N2OS |
---|---|
Molecular Weight |
250.36g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C13H18N2OS/c1-10-4-6-11(7-5-10)15-13(17)14-9-12-3-2-8-16-12/h4-7,12H,2-3,8-9H2,1H3,(H2,14,15,17) |
InChI Key |
RTUKVGCQHOOILJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2CCCO2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2CCCO2 |
Origin of Product |
United States |
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